2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid
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Overview
Description
2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid is a complex organic compound with a molecular formula of C14H11N2O5S This compound is characterized by its unique structure, which includes a phenoxy group attached to a propanoic acid moiety, and a thioxotetrahydropyrimidinylidene group
Preparation Methods
The synthesis of 2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a phenoxypropanoic acid derivative with a thioxotetrahydropyrimidinylidene precursor under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency .
Chemical Reactions Analysis
2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy moiety is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an inhibitor of specific protein-protein interactions, such as MDM2-p53, which is relevant in cancer research.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and receptor binding.
Materials Science: Its unique structural properties may be utilized in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, as an MDM2-p53 inhibitor, it binds to the MDM2 protein, preventing it from interacting with the p53 tumor suppressor protein. This inhibition leads to the activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the p53 signaling pathway, which plays a crucial role in regulating cell growth and apoptosis.
Comparison with Similar Compounds
Similar compounds to 2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid include other thioxotetrahydropyrimidine derivatives and phenoxypropanoic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:
Thioxotetrahydropyrimidine Derivatives: These compounds often exhibit similar enzyme inhibition properties but may vary in their potency and selectivity.
Phenoxypropanoic Acid Derivatives: These compounds are commonly used in herbicides and may have different applications compared to the medicinal uses of this compound.
Properties
Molecular Formula |
C14H12N2O5S |
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Molecular Weight |
320.32 g/mol |
IUPAC Name |
2-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C14H12N2O5S/c1-7(13(19)20)21-9-4-2-8(3-5-9)6-10-11(17)15-14(22)16-12(10)18/h2-7H,1H3,(H,19,20)(H2,15,16,17,18,22) |
InChI Key |
ZHMSCNOLSRNRDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O |
Origin of Product |
United States |
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